molecular formula C20H21ClN2O4S3 B11415719 N-benzyl-4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(propylsulfonyl)thiazol-5-amine

N-benzyl-4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(propylsulfonyl)thiazol-5-amine

Cat. No.: B11415719
M. Wt: 485.0 g/mol
InChI Key: NLZQYCORBFHADP-UHFFFAOYSA-N
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Description

N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is a complex organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring, a benzyl group, a chlorobenzenesulfonyl group, and a propane-1-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the thiazole ring.

    Addition of the Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group is added through a sulfonylation reaction, typically using chlorobenzenesulfonyl chloride as the sulfonylating agent.

    Incorporation of the Propane-1-Sulfonyl Group: The propane-1-sulfonyl group is incorporated through a similar sulfonylation reaction, using propane-1-sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, sulfonyl chlorides, and other electrophiles or nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-BENZYL-4-(4-METHYLBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
  • N-BENZYL-4-(4-FLUOROBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE
  • N-BENZYL-4-(4-BROMOBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE

Uniqueness

N-BENZYL-4-(4-CHLOROBENZENESULFONYL)-N-METHYL-2-(PROPANE-1-SULFONYL)-1,3-THIAZOL-5-AMINE is unique due to the presence of the chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN2O4S3

Molecular Weight

485.0 g/mol

IUPAC Name

N-benzyl-4-(4-chlorophenyl)sulfonyl-N-methyl-2-propylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C20H21ClN2O4S3/c1-3-13-29(24,25)20-22-18(30(26,27)17-11-9-16(21)10-12-17)19(28-20)23(2)14-15-7-5-4-6-8-15/h4-12H,3,13-14H2,1-2H3

InChI Key

NLZQYCORBFHADP-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC(=C(S1)N(C)CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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